5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Description

Chemical Identity and Nomenclature

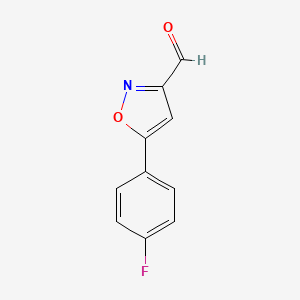

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde possesses the molecular formula C₁₀H₆FNO₂ with a molecular weight of 191.16 grams per mole, establishing its position as a moderately sized heterocyclic compound. The compound is registered under Chemical Abstracts Service number 640292-06-4 and maintains the MDL number MFCD06798099, providing standardized identification across chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde, though the isoxazole designation remains widely accepted in chemical literature. Alternative naming systems recognize this compound as 3-isoxazolecarboxaldehyde, 5-(4-fluorophenyl)-, reflecting the positional specificity of both the aldehyde and fluorophenyl substituents.

The structural architecture centers on a five-membered isoxazole ring system containing one oxygen atom adjacent to one nitrogen atom, with three carbon atoms completing the heterocyclic framework. The 4-fluorophenyl group occupies the 5-position of the isoxazole ring, while the carboxaldehyde functional group resides at the 3-position, creating a specific regioisomer with distinct chemical properties. Physical characterization reveals a solid crystalline material at room temperature, with a melting point range of 91-95 degrees Celsius, indicating moderate thermal stability suitable for standard synthetic manipulations. The compound exhibits the characteristic aromatic properties associated with isoxazole derivatives, including electron delocalization across the heterocyclic system and the potential for various chemical transformations at both the aldehyde and aromatic positions.

Historical Development in Isoxazole Chemistry

The historical trajectory of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who synthesized the first compound in this series through oximation of propargylaldehyde acetal, establishing the foundational methodology for isoxazole ring formation. This seminal contribution launched decades of research into heterocyclic chemistry, with isoxazoles emerging as particularly valuable targets due to their unique electronic properties and biological activities. The nomenclature itself reflects the historical context of discovery, with Hantzsch proposing the term "isoxazole" to distinguish these compounds from the previously known oxazole isomers. The systematic exploration of substituted isoxazoles gained momentum throughout the twentieth century, driven by recognition of their pharmaceutical potential and synthetic versatility.

The development of regioselective synthetic methodologies represented a crucial advancement in isoxazole chemistry, enabling the precise construction of specific isomers such as this compound. Early synthetic approaches relied primarily on cyclization reactions between hydroxylamine and appropriately substituted precursors, but these methods often suffered from regioselectivity issues and limited functional group tolerance. The introduction of nitrile oxide cycloaddition chemistry revolutionized the field, providing access to diverse substitution patterns with excellent control over regiochemistry. Patent literature from the 1990s documents systematic efforts to develop industrially viable processes for isoxazole carboxylic acid derivatives, highlighting the growing commercial importance of these heterocyclic systems.

The evolution toward fluorinated isoxazole derivatives represents a relatively recent development in the field, motivated by the unique properties that fluorine substitution imparts to organic molecules. Fluorine incorporation enhances metabolic stability, modulates lipophilicity, and can significantly alter biological activity profiles, making fluorinated isoxazoles particularly attractive for pharmaceutical applications. The specific combination of fluorophenyl substitution with aldehyde functionality in this compound exemplifies the sophisticated molecular design principles that have emerged from decades of heterocyclic chemistry research, representing an intersection of classical synthetic methodology with contemporary medicinal chemistry requirements.

Position in Contemporary Heterocyclic Chemistry Research

Contemporary research in heterocyclic chemistry positions isoxazole derivatives at the forefront of drug discovery efforts, with particular emphasis on developing novel synthetic methodologies that enable efficient access to complex substituted systems. Recent advances have focused on transition metal-catalyzed cycloaddition reactions, green chemistry approaches, and regioselective functionalization techniques that improve both the efficiency and environmental sustainability of isoxazole synthesis. The development of copper-catalyzed procedures for 3,5-disubstituted isoxazole synthesis represents a significant methodological advancement, enabling rapid construction of diverse molecular libraries for biological screening. These synthetic innovations have facilitated the exploration of isoxazole derivatives as potential therapeutics for cancer, neurodegenerative disorders, and infectious diseases.

Modern research has revealed that isoxazoles demonstrate broad spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, establishing them as privileged scaffolds in medicinal chemistry. The structural modifications that enhance pharmacological properties have become a central focus of contemporary research, with fluorine substitution emerging as a particularly valuable strategy for optimizing drug-like properties. Multi-targeted therapy approaches and personalized medicine applications represent emerging trends in isoxazole-based drug discovery, reflecting the sophisticated understanding of structure-activity relationships that has developed over recent decades. The versatility of isoxazole derivatives as synthetic building blocks continues to drive innovation in heterocyclic chemistry, with new methodologies enabling access to previously challenging substitution patterns and functional group combinations.

Recent synthetic methodologies have emphasized environmentally benign approaches, including the use of deep eutectic solvents and water-based reaction conditions for isoxazole formation. These green chemistry initiatives reflect broader trends toward sustainable synthetic practices while maintaining the high efficiency and selectivity required for pharmaceutical applications. The development of one-pot multicomponent reactions has streamlined access to complex isoxazole derivatives, reducing both synthetic steps and waste generation. Contemporary research also focuses on understanding the photochemical properties of isoxazole derivatives, with potential applications in photoaffinity labeling and chemoproteomic studies emerging as promising research directions. The ongoing evolution of isoxazole chemistry demonstrates the continued relevance of this heterocyclic system in addressing contemporary challenges in drug discovery and synthetic methodology development.

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVSOFHLCCVOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584571 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640292-06-4 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization via Oxime Intermediates

A classical approach involves the formation of an oxime from 4-fluorobenzaldehyde by reaction with hydroxylamine hydrochloride under basic conditions. The oxime intermediate is then cyclized to the isoxazole ring using dehydrating agents such as acetic anhydride or acid catalysts.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Hydroxylamine hydrochloride, base (e.g., NaOH) | Formation of oxime intermediate | High (typically >80%) |

| 2 | Acetic anhydride or acid catalyst (e.g., trifluoromethanesulfonic acid) | Cyclization to isoxazole ring | Moderate to good (50-70%) |

This method is analogous to the synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde, where the halogen substituent is varied.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Another efficient synthetic route involves the generation of nitrile oxides from hydroxylamine derivatives and their cycloaddition with alkynes bearing the 4-fluorophenyl substituent. For example, 3-(4-fluorophenyl)-prop-2-yn-1-ol can be reacted with N-iodosuccinimide and N-tert-butylhydroxycarbamate in the presence of trifluoromethanesulfonic acid in 1,2-dichloroethane at 83 °C in a sealed tube. After completion, hydroxylamine is added to form the isoxazole ring.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-(4-Fluorophenyl)-prop-2-yn-1-ol + N-iodosuccinimide + N-tert-butylhydroxycarbamate + trifluoromethanesulfonic acid, 83 °C, 5 h | Formation of isoxazole derivatives via cycloaddition | 34% (5-(4-fluorophenyl)isoxazole) and 51% (3-(4-fluorophenyl)isoxazole) |

The total yield of isoxazole derivatives from this method can reach up to 85% after purification by column chromatography.

Alternative Routes via Propargyl Alcohol Derivatives and Halogenation

In some methods, propargyl alcohol derivatives bearing the 4-fluorophenyl group are halogenated and then subjected to cyclization with hydroxylamine under acidic conditions. This approach allows for regioselective synthesis of isoxazole derivatives and can be optimized for scale-up.

- Solvents: Common solvents include 1,2-dichloroethane, acetic acid, and mixed aqueous-organic systems.

- Temperature: Reactions are typically conducted between room temperature and 83 °C, depending on the method.

- Catalysts: Acid catalysts such as trifluoromethanesulfonic acid or dehydrating agents like acetic anhydride are employed to promote cyclization.

- Reaction Time: Varies from 1 to 5 hours, monitored by thin-layer chromatography (TLC).

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime Cyclization | 4-Fluorobenzaldehyde | Hydroxylamine hydrochloride, Acetic anhydride | Base, reflux | 50-70 | Classical, straightforward |

| 1,3-Dipolar Cycloaddition | 3-(4-Fluorophenyl)-prop-2-yn-1-ol | N-iodosuccinimide, N-tert-butylhydroxycarbamate, TfOH | 83 °C, sealed tube, 5 h | 34-51 (individual isomers) | Regioselective, higher total yield |

| Halogenation & Cyclization | Propargyl alcohol derivatives | Halogen source, hydroxylamine, acid | Heating, reflux | Moderate | Allows regioselectivity |

- The regioselectivity of isoxazole formation is influenced by steric and electronic factors, as supported by quantum chemical calculations.

- The presence of the fluorine atom on the phenyl ring enhances the stability and lipophilicity of the compound, which can affect reaction pathways and yields.

- Industrial methods optimize these reactions using continuous flow reactors and automated systems to improve reproducibility and scale.

- The aldehyde group in the final product is reactive and can undergo further transformations such as oxidation to carboxylic acids or reduction to alcohols, expanding the utility of the compound in synthetic chemistry.

The preparation of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is achieved primarily through cyclization reactions involving oxime intermediates or 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The choice of method depends on the desired regioisomer, yield, and scalability. Acid catalysis and controlled reaction conditions are critical for successful synthesis. The compound’s unique fluorophenyl substitution influences both its chemical reactivity and potential applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.

-

Reagents/Conditions :

- KMnO₄ (acidic or neutral conditions)

- CrO₃ (Jones oxidation)

-

Product :

- 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

-

Mechanism :

The aldehyde is oxidized to a carboxylic acid via a two-electron oxidation process. Fluorine on the phenyl ring stabilizes intermediates through electron-withdrawing effects .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol.

-

Reagents/Conditions :

- NaBH₄ (methanol, 0°C)

- LiAlH₄ (dry THF, reflux)

-

Product :

- (5-(4-Fluorophenyl)isoxazol-3-yl)methanol

- Notes :

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines or hydrazones.

-

Example :

Condensation with Semicarbazide - Table 1: Condensation Reactions

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes EAS at the meta position due to fluorine's electron-withdrawing nature.

- Example : Nitration

- Table 2: EAS Reactions

Cycloaddition Reactions

The aldehyde participates in [3+2] cycloadditions to form heterocyclic systems.

- Example : Formation of Pyrazole Derivatives

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings for biaryl synthesis.

- Reagents/Conditions :

Fluorine-Specific Reactivity

The 4-fluorophenyl group enables C–F bond activation under transition metal catalysis:

Applications De Recherche Scientifique

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a compound with significant applications across various fields, particularly in pharmaceutical and biochemical research. This article outlines its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially for drugs aimed at treating neurological disorders. Its structural properties facilitate the design of molecules that can interact effectively with biological targets, enhancing therapeutic efficacy. For instance, it has been utilized in developing agonists for Toll-like receptor 7 (TLR7), which play a role in immune response modulation .

Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings. These materials benefit from the compound's specific chemical functionalities, which enhance their durability and performance under various conditions .

Biochemical Research

The compound is integral to biochemical studies focusing on enzyme inhibition and receptor binding. Research has demonstrated its utility in elucidating biochemical pathways and identifying potential therapeutic targets. For example, it has been shown to induce cytokine secretion in human peripheral blood mononuclear cells, indicating its role in immune modulation .

Agricultural Chemistry

In agricultural chemistry, this compound acts as a precursor for formulating agrochemicals. It contributes to developing more effective pesticides and herbicides that are environmentally friendly, aligning with current trends towards sustainable agricultural practices .

Analytical Chemistry

The compound is also valuable in analytical chemistry for developing methods to detect and quantify specific biomolecules. This application is crucial in various research and clinical settings where precise measurement of biological substances is required .

Pharmaceutical Applications

A notable study explored the synthesis of TLR7 agonists based on the isoxazole scaffold, where derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that specific modifications to the isoxazole structure enhanced potency against target receptors .

Material Science Innovations

Research into polymer composites incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .

Biochemical Mechanisms

In biochemical assays, compounds derived from this compound were tested for their ability to inhibit specific enzymes involved in disease processes, revealing promising leads for drug development against conditions such as cancer and neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoxazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

5-(3-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 885273-52-9)

- Molecular Formula: C₁₀H₆FNO₂ (identical to the 4-fluorophenyl analog) .

- Key Difference : The fluorine substituent is at the meta position on the phenyl ring instead of the para position.

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Functional Group Modifications

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid (CAS: 1159600-73-3)

- Molecular Formula: C₁₁H₅F₄NO₃.

- Key Differences :

- Carboxylic acid group replaces the aldehyde at position 3.

- Trifluoromethyl (-CF₃) group at position 4.

- Impact: The carboxylic acid enhances water solubility but reduces reactivity toward nucleophiles compared to aldehydes.

Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate (CAS: 377052-00-1)

Core Heterocycle Variations

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde (CAS: 1370470-34-0)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Functional Group | Substituent Position | Purity |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | 640292-06-4 | C₁₀H₆FNO₂ | Aldehyde | 3 (isoxazole) | 98% |

| 5-(3-Fluorophenyl)isoxazole-3-carboxaldehyde | 885273-52-9 | C₁₀H₆FNO₂ | Aldehyde | 3 (isoxazole) | N/A |

| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 377052-00-1 | C₁₂H₁₀FNO₃ | Ester | 3 (isoxazole) | N/A |

| 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid | 1159600-73-3 | C₁₁H₅F₄NO₃ | Carboxylic acid | 4 (isoxazole) | N/A |

Research Findings and Trends

- Electronic Effects : Fluorine’s electron-withdrawing nature in the para position enhances the electrophilicity of the aldehyde group, favoring reactions with nucleophiles like hydrazides .

- Biological Activity: Fluorinated isoxazole aldehydes exhibit improved metabolic stability compared to non-fluorinated analogs, making them valuable in kinase inhibitor design .

- Synthetic Flexibility : The aldehyde group enables diverse derivatization, while ester or carboxylic acid analogs are preferred for stability in formulation .

Activité Biologique

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS No. 640292-06-4) is a synthetic organic compound characterized by its unique isoxazole structure and the presence of a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H6FNO2

- Molecular Weight : 191.16 g/mol

- Chemical Structure : The isoxazole ring contributes to the compound's reactivity, while the fluorine atom enhances its lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : Reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride.

- Formylation : Using Vilsmeier-Haack reagent to introduce the aldehyde functional group.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds possess notable anticancer properties. For example:

- A study evaluated various isoxazole derivatives for their cytotoxic effects against cancer cell lines, revealing that certain compounds showed promising activity with IC50 values ranging from 1.88 µM to 49.85 µM against different cancer types .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound may bind to specific enzymes or receptors, influencing cellular signaling pathways.

- Hydrogen Bonding and π-π Interactions : The isoxazole ring can participate in these interactions, enhancing binding affinity .

Case Studies and Research Findings

- Antioxidant Properties : A comparative study highlighted that certain isoxazole derivatives exhibited superior antioxidant activity compared to established antioxidants like quercetin when tested in vitro using human fibroblast models .

- Antitumor Studies : A series of synthesized isoxazolyl steroids were evaluated for their ability to suppress androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4). These studies suggested that the incorporation of an isoxazole fragment can significantly enhance anticancer activity .

- Structural Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that the presence of electronegative groups (like fluorine) enhances biological activity by improving metabolic stability and solubility .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Notable Features |

|---|---|---|

| 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | 2.12 µM | Chlorine enhances reactivity |

| 5-(4-Bromophenyl)isoxazole-3-carboxaldehyde | 1.98 µM | Bromine substitution affects binding affinity |

| 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde | 4.20 µM | Methyl group influences lipophilicity |

Q & A

Q. Advanced: How can the synthesis be optimized to improve yield and purity?

Answer:

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity .

- Catalytic oxidation: Replace traditional oxidizers with TEMPO/NaClO₂ for higher selectivity .

- Purification: Use column chromatography (gradient elution) or recrystallization (ethanol/water) to isolate the aldehyde.

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy: H NMR (DMSO-d₆) identifies the aldehyde proton (~9.8–10.2 ppm) and fluorophenyl aromatic signals (~7.2–7.8 ppm) .

- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- HPLC: Purity assessment using a C18 column (acetonitrile/water, UV detection at 254 nm) .

Q. Advanced: How to resolve ambiguities in structural elucidation (e.g., overlapping signals)?

Answer:

- 2D NMR (COSY, HSQC): Assign proton-carbon correlations, especially for crowded aromatic regions .

- X-ray crystallography: Determine absolute configuration and confirm substituent positions (see analogous structures in ).

Basic: What are the key applications of this compound in drug discovery?

Answer:

The aldehyde group serves as a reactive handle for forming hydrazones or Schiff bases, enabling:

Q. Advanced: How to design structure-activity relationship (SAR) studies using this compound?

Answer:

- Modify substituents: Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) to assess electronic effects .

- Derivatization: Synthesize hydrazone or oxime analogs and screen against target enzymes (e.g., COX-2) .

Basic: What are the recommended storage conditions for this compound?

Answer:

Q. Advanced: How to assess degradation pathways under varying conditions?

Answer:

- Forced degradation studies: Expose to heat (60°C), light (UV), and humidity (75% RH). Monitor via HPLC for aldehyde oxidation products (e.g., carboxylic acid) .

Basic: How to address contradictions in reported spectral data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.